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2,3,5-Trimethyl-6-propylpyrazine - 92233-82-4

2,3,5-Trimethyl-6-propylpyrazine

Catalog Number: EVT-12894050
CAS Number: 92233-82-4
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trimethylpropylpyrazine is a member of pyrazines.
2,3,5-Trimethyl-6-propylpyrazine is a natural product found in Corynebacterium glutamicum with data available.
Overview

2,3,5-Trimethyl-6-propylpyrazine is a nitrogen-containing heterocyclic compound known for its distinctive aroma, commonly associated with roasted coffee and various food products. It belongs to the class of alkylated pyrazines, which are characterized by their strong flavor profiles. This compound has garnered interest in both the food industry for flavor enhancement and in scientific research for its metabolic pathways.

Source

This compound is naturally occurring and has been identified in various sources, including roasted coffee beans and certain bacterial species such as Pseudomonas spp. It is produced during the Maillard reaction, which occurs when amino acids and reducing sugars undergo thermal treatment, contributing to the flavor complexity of cooked foods .

Classification

2,3,5-Trimethyl-6-propylpyrazine is classified as a pyrazine due to its five-membered aromatic ring containing two nitrogen atoms. Its chemical formula is C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_{2}, and it has a molecular weight of approximately 164.25 g/mol. The compound is also categorized under flavor compounds due to its significant role in enhancing the sensory attributes of food .

Synthesis Analysis

Methods

The synthesis of 2,3,5-trimethyl-6-propylpyrazine can be achieved through several methods:

  1. Thermal Reaction: One common method involves the thermal reaction of amino acids with reducing sugars under controlled conditions. This process typically requires elevated temperatures to facilitate the formation of pyrazines from precursors like acetoin or specific amino acids in the presence of ammonium hydroxide .
  2. Chemical Synthesis: Another approach utilizes chemical precursors such as propanal or butanal in combination with hydrogen peroxide and sulfuric acid. The reaction conditions include stirring at low temperatures followed by extraction and purification steps to isolate the desired pyrazine .

Technical Details

The synthesis often includes steps such as:

  • Reaction setup at specific pH levels.
  • Use of solvents like dichloromethane for extraction.
  • Purification techniques such as column chromatography to achieve high purity levels .
Molecular Structure Analysis

Structure

The molecular structure of 2,3,5-trimethyl-6-propylpyrazine features a pyrazine ring with three methyl groups at positions 2, 3, and 5, and a propyl group at position 6. The structural representation can be visualized using molecular modeling software or databases.

Data

  • Chemical Formula: C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_{2}
  • Molecular Weight: 164.2474 g/mol
  • CAS Registry Number: 92233-82-4
  • IUPAC Name: 2-propyl-3,5,6-trimethylpyrazine
  • InChIKey: GEPYSCIASYXPCY-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

2,3,5-trimethyl-6-propylpyrazine participates in various chemical reactions typical of pyrazines:

  1. Oxidation Reactions: The compound can undergo oxidation to form N-oxides when treated with hydrogen peroxide under acidic conditions.
  2. Substitution Reactions: The presence of alkyl groups allows for potential substitution reactions that can modify the compound's structure and properties.

Technical Details

For example, in one reaction setup involving propanal and hydrogen peroxide:

  • The mixture was stirred at low temperatures before being allowed to reach room temperature.
  • Subsequent adjustments in pH and extraction processes were employed to isolate the product effectively .
Mechanism of Action

The mechanism by which 2,3,5-trimethyl-6-propylpyrazine exerts its flavor properties involves several biochemical pathways:

  1. Flavor Release: Upon heating or cooking processes, the compound volatilizes, contributing to aroma perception.
  2. Interaction with Olfactory Receptors: The compound binds to specific olfactory receptors in the nasal cavity, triggering sensory signals that are interpreted as distinct flavors.

Process Data

Research indicates that the concentration of this compound can significantly influence flavor intensity in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic roasted or nutty aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Relatively stable under normal conditions but may degrade under extreme heat or oxidative environments.

Relevant data include boiling points and melting points that can vary based on purity and environmental conditions .

Applications

Scientific Uses

2,3,5-trimethyl-6-propylpyrazine has several applications:

  1. Flavoring Agent: Widely used in the food industry to enhance flavors in products like coffee, sauces, and snacks.
  2. Research Tool: Utilized in studies investigating metabolic pathways related to flavor compounds and their interactions with human taste perception.
  3. Aroma Profiling: Employed in analytical chemistry for profiling aromas in various food products using techniques like gas chromatography-mass spectrometry (GC-MS) .

This compound exemplifies the intersection of chemistry and sensory science, highlighting its importance in both culinary arts and scientific research.

Properties

CAS Number

92233-82-4

Product Name

2,3,5-Trimethyl-6-propylpyrazine

IUPAC Name

2,3,5-trimethyl-6-propylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3

InChI Key

GEPYSCIASYXPCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N=C1C)C)C

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